cis-4-Amino-1-boc-3-hydroxypiperidine
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Overview
Description
cis-4-Amino-1-boc-3-hydroxypiperidine: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a piperidine derivative that features a cis-configuration, an amino group at the 4-position, a tert-butoxycarbonyl (boc) protecting group at the 1-position, and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Protection: The amino group is protected using a tert-butoxycarbonyl (boc) group to prevent unwanted reactions during subsequent steps.
Hydroxylation: The hydroxyl group is introduced at the 3-position through a hydroxylation reaction.
Cis-Configuration: The cis-configuration is achieved through specific reaction conditions that favor the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Amino-1-boc-3-hydroxypiperidine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
cis-4-Amino-1-boc-3-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and novel drug candidates.
Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications and is used in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of innovative materials and chemical products
Mechanism of Action
The mechanism of action of cis-4-Amino-1-boc-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
- cis-3-Amino-1-boc-4-hydroxypiperidine
- trans-4-Amino-1-boc-3-hydroxypiperidine
- cis-4-Amino-1-boc-2-hydroxypiperidine
Comparison:
- cis-4-Amino-1-boc-3-hydroxypiperidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
- cis-3-Amino-1-boc-4-hydroxypiperidine has a different position of the hydroxyl group, leading to variations in reactivity and biological activity.
- trans-4-Amino-1-boc-3-hydroxypiperidine has a different stereochemistry, which can affect its interaction with molecular targets.
- cis-4-Amino-1-boc-2-hydroxypiperidine has a different position of the hydroxyl group, resulting in different chemical and biological properties .
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUZCYJWPQPJX-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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